1-(4-aminobenzyl)-5-methyl-1H-imidazole
CAS No.:
Cat. No.: VC14006422
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3 |
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Molecular Weight | 187.24 g/mol |
IUPAC Name | 4-[(5-methylimidazol-1-yl)methyl]aniline |
Standard InChI | InChI=1S/C11H13N3/c1-9-6-13-8-14(9)7-10-2-4-11(12)5-3-10/h2-6,8H,7,12H2,1H3 |
Standard InChI Key | ZOJPEWYTSYERHF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=CN1CC2=CC=C(C=C2)N |
Introduction
Molecular Structure and Nomenclature
The systematic IUPAC name 1-(4-aminobenzyl)-5-methyl-1H-imidazole delineates its structure unambiguously:
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A 1H-imidazole ring serves as the core, with a methyl group (-CH₃) at position 5 and a 4-aminobenzyl group (-CH₂C₆H₄NH₂) at position 1 .
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The molecular formula is C₁₁H₁₃N₃, derived from the imidazole backbone (C₃H₄N₂), the methyl substituent (CH₃), and the 4-aminobenzyl group (C₇H₈N) .
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The calculated molecular weight is 187.24 g/mol, with a nitrogen content of 22.45%, suggesting potential for hydrogen bonding and polar interactions .
Key structural features include:
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Planar imidazole ring: Facilitates π-π stacking interactions with aromatic systems.
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Electron-donating methyl group: Enhances electron density at position 5, potentially influencing regioselectivity in electrophilic substitutions .
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Primary amine on the benzyl group: Introduces nucleophilic and hydrogen-bonding capabilities, critical for molecular recognition processes .
Hypothetical Synthesis Pathways
While no direct synthesis of 1-(4-aminobenzyl)-5-methyl-1H-imidazole is documented, plausible routes can be extrapolated from related imidazole derivatives:
Route 1: Nucleophilic Substitution of 5-Methylimidazole
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Starting material: 5-Methyl-1H-imidazole (CAS 822-92-4) serves as the imidazole precursor .
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Benzylation: React with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(4-nitrobenzyl)-5-methyl-1H-imidazole.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing the target compound .
Theoretical yield: ~60–70%, based on analogous benzylation reactions of imidazoles .
Route 2: Condensation of Prefunctionalized Components
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Imidazole formation: Cyclize α-amino ketones with aldehydes in the presence of NH₃, following methodologies used for 5-aminoimidazole derivatives .
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Post-functionalization: Introduce the 4-aminobenzyl group via Mitsunobu coupling or Ullmann-type reactions, leveraging the amine’s nucleophilicity .
Physicochemical Properties
Predicted properties, derived from computational models and analog data, include:
Stability: The compound is likely hygroscopic due to the primary amine and should be stored under inert atmosphere at −20°C .
Reactivity and Functionalization
The molecule’s reactivity is governed by three distinct sites:
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Imidazole ring:
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Aromatic amine:
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Methylene linker:
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